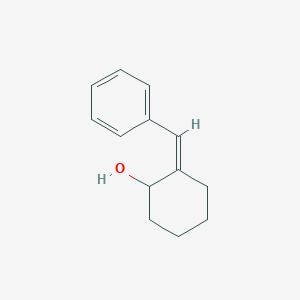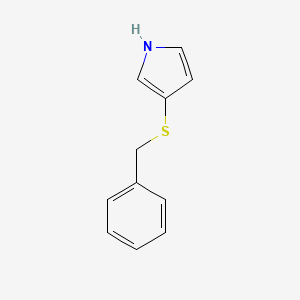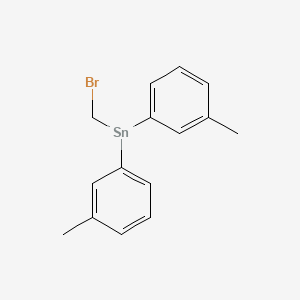
CID 71417991
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71417991” is a chemical entity listed in the PubChem database
Métodos De Preparación
Hydrolysis: This involves breaking down larger molecules into smaller units using water.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, to form the desired compound.
Industrial Production: Large-scale production methods may involve the use of specialized reactors and controlled environments to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
CID 71417991 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of hydrogen or the loss of oxygen, typically using reagents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions: The reactions typically occur under controlled temperatures and pressures, using catalysts to enhance reaction rates.
Major Products: The products formed depend on the specific reactions and conditions used, but they generally include derivatives and intermediates of the original compound.
Aplicaciones Científicas De Investigación
CID 71417991 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in studies involving cellular processes and biochemical pathways.
Industry: It can be used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of CID 71417991 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
CID 71417991 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: These may include other chemical entities with similar structures or functional groups.
Uniqueness: The specific arrangement of atoms and the presence of unique functional groups may confer distinct properties and applications to this compound.
Propiedades
Fórmula molecular |
C15H16BrSn |
|---|---|
Peso molecular |
394.90 g/mol |
InChI |
InChI=1S/2C7H7.CH2Br.Sn/c2*1-7-5-3-2-4-6-7;1-2;/h2*2-3,5-6H,1H3;1H2; |
Clave InChI |
ZWSWRBMWXSQMOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[Sn](CBr)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

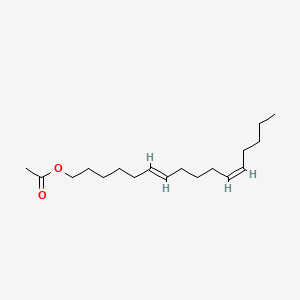
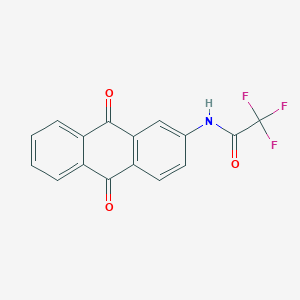
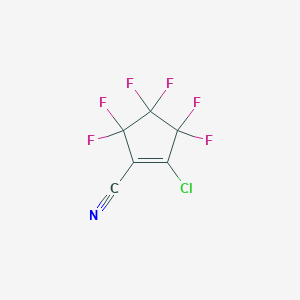
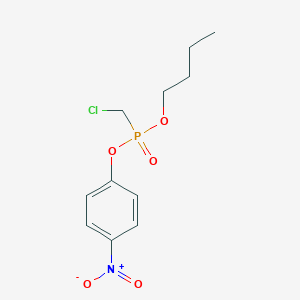
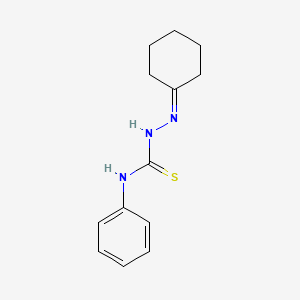

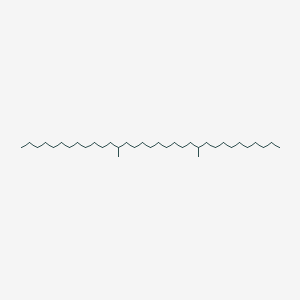
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
